molecular formula C7H11F2NO2 B2948833 Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate CAS No. 2091125-32-3

Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B2948833
CAS No.: 2091125-32-3
M. Wt: 179.167
InChI Key: KPBSTGPBAYVQSF-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H11F2NO2 It is a cyclobutane derivative that contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination and Esterification:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The difluorocyclobutane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate: Similar structure with one fluorine atom.

    Ethyl 1-amino-3,3-dichlorocyclobutane-1-carboxylate: Similar structure with chlorine atoms instead of fluorine.

    Ethyl 1-amino-3,3-difluorocyclopentane-1-carboxylate: Similar structure with a cyclopentane ring.

Uniqueness

Ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclobutane ring, which imparts distinct chemical and physical properties. The combination of amino and ester functional groups further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c1-2-12-5(11)6(10)3-7(8,9)4-6/h2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBSTGPBAYVQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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